H-Gly-Ala-Hyp-OH

Vue d'ensemble

Description

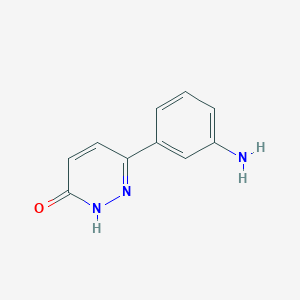

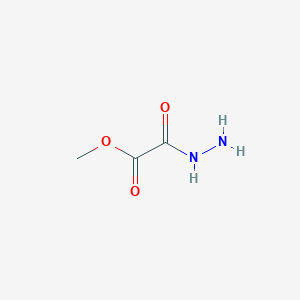

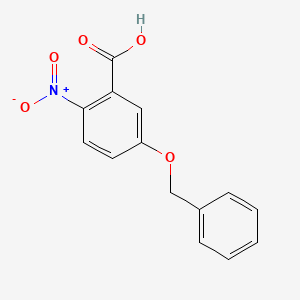

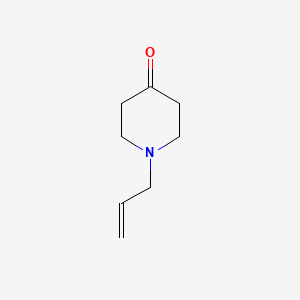

“H-Gly-Ala-Hyp-OH” is a collagen tripeptide fragment . It is a synthetic peptide with a molecular weight of 259.26 and a chemical formula of C₁₀H₁₇N₃O₅ .

Synthesis Analysis

The synthesis of peptides like “H-Gly-Ala-Hyp-OH” involves overcoming two main obstacles. The first is statistical in nature, as a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Molecular Structure Analysis

The molecular structure of “H-Gly-Ala-Hyp-OH” includes a total of 35 bonds. There are 18 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involved in the formation of peptides like “H-Gly-Ala-Hyp-OH” require selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Physical And Chemical Properties Analysis

“H-Gly-Ala-Hyp-OH” has a molecular weight of 259.26 and a chemical formula of C₁₀H₁₇N₃O₅. It is a synthetic peptide and should be stored at a temperature below -15°C .Applications De Recherche Scientifique

Collagen Model Research

“H-Gly-Ala-Hyp-OH” is used in the synthesis of collagen-model triple-helical peptides (THPs). These THPs have been utilized as collagen models since the 1960s to unravel the structural determinants of collagen .

Understanding Stabilizing Forces

Secondary amino acid analogs have been incorporated into THPs to more fully understand the forces that stabilize the triple-helical structure .

Chain Sequence Diversity Study

Heterotrimeric THPs have been utilized to better appreciate the contributions of chain sequence diversity on collagen function .

Cell Signaling Protein Research

The role of collagen as a cell signaling protein has been dissected using THPs that represent ligands for specific receptors .

Collagenolysis Mechanism Investigation

The mechanisms of collagenolysis have been investigated using THP substrates and inhibitors .

Biomaterial Applications

THPs have been developed for biomaterial applications . They fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

Hydroxylation-induced Stabilization Study

“H-Gly-Ala-Hyp-OH” has been used in studies to understand the hydroxylation-induced stabilization of the collagen triple helix .

Protein Structure Influence Study

This tripeptide is used in chemical approaches to better understand how protein three-dimensional structures influence cellular and enzymatic behaviors .

Mécanisme D'action

Target of Action

H-Gly-Ala-Hyp-OH is a collagen tripeptide fragment . It primarily targets collagen , a key structural protein in the body’s connective tissues . Collagen plays a crucial role in maintaining the integrity of various tissues, including the skin, tendons, ligaments, and blood vessels .

Mode of Action

The mode of action of H-Gly-Ala-Hyp-OH involves its interaction with collagen. It exhibits a Km value of 2.080 mM, indicating its affinity for collagen . By interacting with collagen, H-Gly-Ala-Hyp-OH can influence the structure and function of tissues where collagen is a major component .

Biochemical Pathways

Changes in these pathways can have downstream effects on tissue repair, aging, and various diseases .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gut, distributed throughout the body, metabolized by proteases, and excreted in the urine .

Result of Action

The molecular and cellular effects of H-Gly-Ala-Hyp-OH’s action are likely to be seen in the health and integrity of collagen-rich tissues. By interacting with collagen, it could potentially influence tissue repair, aging processes, and disease progression .

Action Environment

The action, efficacy, and stability of H-Gly-Ala-Hyp-OH can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the target tissues .

Safety and Hazards

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYQPXQVMSTRG-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Ala-Hyp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)